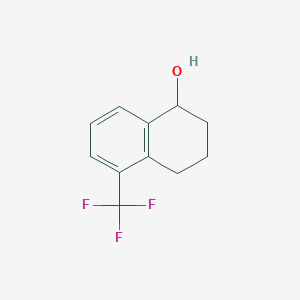

5-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol

Description

5-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol is a tetrahydronaphthalene (tetralin) derivative featuring a hydroxyl group (-OH) at the 1-position and a trifluoromethyl (-CF₃) group at the 5-position of the aromatic ring. The trifluoromethyl group imparts significant electronic effects due to its strong electron-withdrawing nature, influencing solubility, metabolic stability, and intermolecular interactions. This compound is structurally related to bioactive molecules, such as TRPV1 antagonists and enzyme inhibitors, making it a valuable scaffold in medicinal chemistry .

Properties

Molecular Formula |

C11H11F3O |

|---|---|

Molecular Weight |

216.20 g/mol |

IUPAC Name |

5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol |

InChI |

InChI=1S/C11H11F3O/c12-11(13,14)9-5-1-4-8-7(9)3-2-6-10(8)15/h1,4-5,10,15H,2-3,6H2 |

InChI Key |

APZWTCCWHJOWQD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=C(C1)C(=CC=C2)C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be catalyzed by photoredox catalysts under visible light irradiation, which facilitates the formation of the trifluoromethyl radical and its subsequent addition to the naphthalen-1-ol structure .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced fluorination techniques, such as the Swarts reaction, which employs antimony trifluoride and antimony pentachloride to introduce the trifluoromethyl group . Additionally, the use of trifluoromethyl copper reagents for the trifluoromethylation of aryl iodides is another viable method .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form the corresponding alcohols or hydrocarbons.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

5-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique properties make it a valuable tool in the study of biological systems and processes.

Medicine: Its potential pharmacological activities are being explored for the development of new drugs.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol

- Structure : Methoxy (-OCH₃) at position 5, hydroxyl at position 1.

- Properties : The methoxy group is less electron-withdrawing than -CF₃, leading to differences in π-π stacking interactions and hydrogen bonding. This compound (CAS 61982-91-0) is used in synthetic intermediates for pharmaceuticals .

(1R)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-ol

Positional Isomerism

1,2,3,4-Tetrahydronaphthalen-2-ol

Substituent Size and Complexity

3-([1,1'-Biphenyl]-4-yl)-1,2,3,4-tetrahydronaphthalen-1-ol

- Structure : Bulky biphenyl group at position 3, hydroxyl at position 1.

- Properties : The biphenyl group increases molecular weight (C₂₂H₂₀O) and hydrophobicity, favoring interactions with hydrophobic protein pockets. This compound is explored in cancer drug discovery .

- Key Difference : Enhanced steric hindrance may limit bioavailability but improve target specificity.

Pharmacologically Active Analogues

A-995662 (TRPV1 Antagonist)

- Structure: (R)-8-(4-methyl-5-(4-(trifluoromethyl)phenyl)oxazol-2-ylamino)-1,2,3,4-tetrahydronaphthalen-2-ol.

- Properties : The trifluoromethylphenyl group enhances binding to TRPV1 receptors, reducing neuropathic pain. The hydroxyl at position 2 is critical for activity .

- Key Difference : Hydroxyl positioning and oxazole ring integration differentiate its mechanism from the target compound.

Data Table: Comparative Properties of Selected Analogues

Biological Activity

5-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol is a compound of significant interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 5-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol is , with a molecular weight of approximately 232.21 g/mol. The trifluoromethyl group enhances the lipophilicity of the compound, which is crucial for its interaction with biological membranes and proteins.

The biological activity of 5-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol is primarily attributed to its interaction with various molecular targets:

- TRPV1 Modulation : Research indicates that compounds with similar structures can modulate the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 plays a critical role in pain perception and inflammatory responses. The trifluoromethyl group may enhance binding affinity to TRPV1 due to increased hydrophobic interactions .

- Serotonin Receptor Interaction : Studies on related compounds have shown that they can bind to serotonin receptors (5-HT2 subtypes), influencing neurotransmission pathways. This suggests a potential role for 5-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol in modulating mood and anxiety disorders .

Pharmacological Effects

The biological effects of 5-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol can be summarized as follows:

| Effect | Description |

|---|---|

| Analgesic Activity | Potential to reduce pain by modulating TRPV1 channels. |

| Anti-inflammatory Effects | May inhibit inflammatory pathways via receptor modulation. |

| Neurotransmitter Modulation | Possible influence on serotonin pathways leading to mood regulation. |

Case Studies

Several case studies provide insights into the biological activity of related compounds:

- TRPV1 Antagonism : A study demonstrated that a compound structurally similar to 5-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol significantly reduced spinal release of glutamate and calcitonin gene-related peptide (CGRP) in a rat model of knee joint pain . This suggests a robust analgesic effect through TRPV1 antagonism.

- Serotonin Receptor Binding : Another study highlighted that analogs of tetrahydronaphthalene derivatives exhibited selective binding to serotonin receptors with varying affinities depending on their structural modifications. This indicates that 5-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol could similarly affect serotonin-mediated processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.